3-chloro-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)benzenesulfonamide
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Overview
Description
3-chloro-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)benzenesulfonamide is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by the presence of a chloro group, a hydroxyethoxy group, a cyclopentyl group, and a benzenesulfonamide moiety, making it a versatile molecule for different chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)benzenesulfonamide typically involves multiple steps, including the introduction of the chloro group, the hydroxyethoxy group, and the cyclopentyl group onto the benzenesulfonamide core. Common synthetic routes may involve:
Nucleophilic substitution reactions: to introduce the chloro group.
Etherification reactions: to attach the hydroxyethoxy group.
Cycloaddition reactions: to incorporate the cyclopentyl group.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the desired chemical transformations efficiently.
Chemical Reactions Analysis
Types of Reactions
3-chloro-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxyethoxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The chloro group can be reduced to form a corresponding hydrocarbon.
Substitution: The chloro group can be substituted with other nucleophiles to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyethoxy group may yield ketones, while substitution of the chloro group can produce a variety of substituted benzenesulfonamides.
Scientific Research Applications
3-chloro-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)benzenesulfonamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-chloro-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)benzenesulfonamide involves its interaction with specific molecular targets. The chloro group and the benzenesulfonamide moiety may interact with enzymes or receptors, leading to inhibition or modulation of their activity. The hydroxyethoxy group can enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets.
Comparison with Similar Compounds
Similar Compounds
- 3-chloro-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)benzamide
- 3-chloro-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)benzenesulfonate
Uniqueness
3-chloro-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)benzenesulfonamide is unique due to the presence of the benzenesulfonamide moiety, which imparts specific chemical and biological properties. This distinguishes it from similar compounds that may lack this functional group or have different substituents, leading to variations in their reactivity and applications.
Properties
IUPAC Name |
3-chloro-N-[[1-(2-hydroxyethoxy)cyclopentyl]methyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20ClNO4S/c15-12-4-3-5-13(10-12)21(18,19)16-11-14(20-9-8-17)6-1-2-7-14/h3-5,10,16-17H,1-2,6-9,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTSISOJFCKAPJO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CNS(=O)(=O)C2=CC(=CC=C2)Cl)OCCO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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